molecular formula C15H13NO2 B043800 7-Hydroxy-2-acetylaminofluorene CAS No. 363-49-5

7-Hydroxy-2-acetylaminofluorene

Cat. No.: B043800
CAS No.: 363-49-5
M. Wt: 239.27 g/mol
InChI Key: RAYOKTUAMJNEFH-UHFFFAOYSA-N
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Description

7-Hydroxy-2-acetamidofluorene: is a derivative of 2-acetamidofluorene, a compound known for its carcinogenic properties. It is a member of the fluorenes family and has the chemical formula C15H13NO2

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 7-Hydroxy-2-acetamidofluorene typically involves the hydroxylation of 2-acetamidofluorene. This can be achieved through various methods, including chemical synthesis and enzymatic reactions. One common method involves the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions .

Industrial Production Methods: Industrial production of 7-Hydroxy-2-acetamidofluorene may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the hydroxylation process .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2-acetamidofluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives of 7-Hydroxy-2-acetamidofluorene .

Scientific Research Applications

7-Hydroxy-2-acetamidofluorene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its interactions with biological systems, particularly its role in metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cancer cells.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-acetamidofluorene involves its interaction with cellular components. It is known to undergo metabolic activation, leading to the formation of reactive intermediates that can bind to DNA and proteins. This interaction can result in mutagenic and carcinogenic effects. The molecular targets include enzymes involved in metabolic pathways and DNA .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-2-acetamidofluorene is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological activity. This hydroxylation enhances its ability to form reactive intermediates, making it a valuable compound for studying metabolic activation and carcinogenesis .

Properties

IUPAC Name

N-(7-hydroxy-9H-fluoren-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-9(17)16-12-2-4-14-10(7-12)6-11-8-13(18)3-5-15(11)14/h2-5,7-8,18H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYOKTUAMJNEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189837
Record name Acetamide, N-(7-hydroxy-9H-fluoren-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363-49-5
Record name N-(7-Hydroxy-9H-fluoren-2-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2-(7-Hydroxy-2-fluorenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-2-acetamidofluorene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40566
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(7-hydroxy-9H-fluoren-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-2-(7-HYDROXY-2-FLUORENYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGD8AM5AGN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 7-hydroxy-2-acetylaminofluorene formed in the body?

A: this compound is generated through the metabolic process of hydroxylation, primarily in the liver. This process involves the addition of a hydroxyl group (-OH) to the 2-AAF molecule by specific enzymes, mainly cytochrome P450 enzymes [, ].

Q2: What is the significance of this compound in 2-AAF metabolism?

A: this compound is a major metabolite of 2-AAF, along with N-hydroxy-2-acetylaminofluorene, in several species including rabbits []. The ratio of these metabolites can differ between species and may play a role in species-specific susceptibility to 2-AAF-induced carcinogenesis [, ].

Q3: Does the formation of this compound vary between species?

A: Yes, studies demonstrate variations in the metabolism of 2-AAF, and consequently, the formation of this compound, across different species. For instance, guinea pigs and monkeys exhibit resistance to 2-AAF's carcinogenic effects, potentially linked to their efficient metabolism of N-hydroxy metabolites, including this compound [].

Q4: What is the role of intestinal bacteria in the metabolism of 2-AAF and the formation of this compound?

A: Intestinal bacteria contribute to the complex metabolism of 2-AAF. Studies show that these bacteria possess nitroreductase activity, which can convert 2-nitrofluorene (a precursor to 2-AAF) into 2-aminofluorene. Subsequently, intestinal bacteria with acylating activity can transform 2-aminofluorene into 2-AAF and 2-formylaminofluorene, both of which can be further metabolized into this compound and other metabolites [].

Q5: How does castration affect the formation of this compound?

A: Research indicates that neonatal castration in male rats can "feminize" the metabolism of 2-AAF in the liver []. This feminization is likely due to the influence of the hypothalamo-pituitary-liver axis and results in increased formation of this compound, mirroring the metabolic profile observed in female rats [].

Q6: What analytical methods are employed for the detection and quantification of this compound?

A: Several techniques are available for analyzing this compound. High-pressure liquid chromatography (HPLC), often coupled with the Salmonella/microsome mutagenicity test, enables the detection of even trace amounts of this compound and helps assess its potential mutagenicity []. Quantitative spectrophotometry provides a method for precise measurement of this compound levels [].

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